molecular formula C18H27N5O3 B2595611 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 849922-49-2

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2595611
CAS No.: 849922-49-2
M. Wt: 361.446
InChI Key: HCBPZQQPSJYUEK-UHFFFAOYSA-N
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Description

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyethyl group, and a tetrahydropyrimido[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, including the formation of the tetrahydropyrimido[2,1-f]purine core and the subsequent attachment of the cyclohexyl and methoxyethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include other purine derivatives with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .

Biological Activity

The compound 9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of purine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimido ring fused with a purine moiety. Its molecular formula is C17H24N4O3C_{17}H_{24}N_4O_3, and it exhibits properties typical of purine derivatives, such as the ability to interact with various biological targets.

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. In a study published in 2016, it was found that the compound demonstrated greater potency in evoking antianxiety effects compared to the reference drug diazepam at a dosage of 2.5 mg/kg . The mechanism of action appears to involve modulation of serotonin receptors (5-HT1A and 5-HT7), which are crucial targets for antidepressant drugs.

Phosphodiesterase Inhibition

The compound also acts as an inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which play vital roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), thereby enhancing neurotransmitter signaling and contributing to its antidepressant effects .

Molecular modeling studies suggest that the compound's structural features allow it to effectively bind to serotonin receptors and phosphodiesterase enzymes. The presence of the cyclohexyl and methoxyethyl groups may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

In Vivo Studies

In vivo studies utilizing forced swim tests (FST) in mice have shown that the compound significantly reduces depressive-like behavior, indicating its potential as an effective antidepressant . These findings align with its pharmacological profile as a serotonin receptor modulator.

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound have been synthesized to explore their biological activities further. Variations in substituents on the purine ring have been correlated with changes in potency against specific biological targets. For instance, modifications leading to increased affinity for 5-HT receptors were noted to enhance anxiolytic effects .

Data Tables

Biological Activity Effect Reference
AntidepressantSignificant in FST
AnxiolyticMore potent than diazepam
PDE InhibitionIncreases cAMP levels

Properties

IUPAC Name

9-cyclohexyl-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-20-15-14(16(24)23(18(20)25)11-12-26-2)22-10-6-9-21(17(22)19-15)13-7-4-3-5-8-13/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBPZQQPSJYUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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